Cas no 89607-12-5 (4-bromo-1-methyl-3-nitro-pyrazole)

4-bromo-1-methyl-3-nitro-pyrazole structure
89607-12-5 structure
Product Name:4-bromo-1-methyl-3-nitro-pyrazole
CAS No:89607-12-5
MF:C4H4BrN3O2
MW:205.997459411621
MDL:MFCD00463965
CID:595116
PubChem ID:1885153
Update Time:2025-04-23

4-bromo-1-methyl-3-nitro-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 4-bromo-1-methyl-3-nitro-
    • 4-bromo-1-methyl-3-nitropyrazole
    • 4-Bromo-1-methyl-3-nitro-1H-pyrazole (ACI)
    • 4-bromo-1-methyl-3-nitro-pyrazole
    • 4-Bromo-1-methyl-3-nitro-1H-pyrazole
    • AS-79046
    • DB-205663
    • 89607-12-5
    • EN300-73485
    • STK535981
    • CS-0169398
    • KWJOMJLANYBBDV-UHFFFAOYSA-N
    • SCHEMBL17438368
    • AKOS005467317
    • MFCD00463965
    • DTXCID20316493
    • SY078113
    • PB43774
    • DTXSID90365453
    • Z763585796
    • MDL: MFCD00463965
    • Inchi: 1S/C4H4BrN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3
    • InChI Key: KWJOMJLANYBBDV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Br)=CN(C)N=1)=O

Computed Properties

  • Exact Mass: 204.949
  • Monoisotopic Mass: 204.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 63.6Ų

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4-bromo-1-methyl-3-nitro-pyrazole Production Method

Production Method 1

Reaction Conditions
Reference
Amination of isomeric bromo-1-methylnitropyrazoles
Perevalov, V. P.; Baryshnenkova, L. I.; Andreeva, M. A.; Manaev, Yu. A.; Denisova, I. A.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1672-5

Production Method 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
Synthesis of 3-amino-4-nitropyrazoles
Perevalov, V. P.; Andreeva, M. A.; Baryshnenkova, L. I.; Manaev, Yu. A.; Yamburg, G. S.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1983, (12), 1676-9

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bromide Solvents: Water ;  30 °C
Reference
The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*
Lyalin, B. V.; Petrosyan, V. A., Chemistry of Heterocyclic Compounds (New York, 2014, 49(11), 1599-1610

4-bromo-1-methyl-3-nitro-pyrazole Raw materials

4-bromo-1-methyl-3-nitro-pyrazole Preparation Products

4-bromo-1-methyl-3-nitro-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:89607-12-5)4-bromo-1-methyl-3-nitro-pyrazole
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Quantity:1g/5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:09
Price ($):198.0/603.0/3014.0
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Additional information on 4-bromo-1-methyl-3-nitro-pyrazole

Introduction to 1H-Pyrazole, 4-bromo-1-methyl-3-nitro- (CAS No. 89607-12-5): Applications and Recent Research Developments

1H-Pyrazole, 4-bromo-1-methyl-3-nitro-, identified by its Chemical Abstracts Service (CAS) number 89607-12-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole family, a class of molecules known for their diverse biological activities and structural versatility. The presence of bromo and nitro substituents on the pyrazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The1-methyland3-nitrogroups in this compound contribute to its unique chemical properties, enabling it to participate in various chemical transformations such as nucleophilic substitution, metal-catalyzed coupling reactions, and redox processes. These characteristics make1H-Pyrazole, 4-bromo-1-methyl-3-nitro-a versatile building block for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on exploiting the potential of pyrazole derivatives in drug discovery. The4-bromosubstituent, in particular, facilitates palladium-catalyzed cross-coupling reactions, which are widely used in the construction of biaryl structures found in many bioactive compounds. This reactivity has been leveraged in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial drugs.

One of the most compelling aspects of1H-Pyrazole, 4-bromo-1-methyl-3-nitro-is its role as a precursor in the development of small-molecule drugs targeting specific biological pathways. For instance, researchers have utilized this compound to synthesize derivatives with potenttyrosine kinase inhibitoryactivity. Tyrosine kinases are enzymes involved in signal transduction pathways that play a crucial role in cell growth, differentiation, and survival. Dysregulation of these pathways is implicated in various diseases, including cancer. By designing molecules that selectively inhibit tyrosine kinases, scientists aim to develop treatments that can modulate these pathways effectively.

The3-nitrogroup in1H-Pyrazole, 4-bromo-1-methyl-3-nitro-also contributes to its pharmacological potential. Nitroaromatic compounds have been extensively studied for their biological effects, ranging from antimicrobial to anti-inflammatory properties. The nitro group can be reduced to an amine under specific conditions, leading to the formation of new pharmacophores with altered biological activities. This redox chemistry has been exploited in the development of prodrugs and bioactivatable compounds that release active species upon enzymatic or chemical reduction.

In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. For example, pyrazole derivatives have been investigated for theirantiviral,antibacterial, andproperties. The structural framework of pyrazoles allows for modifications that can target viral proteases, integrases, or other essential viral enzymes. Similarly, derivatives with appropriate substituents can interact with bacterial cell walls or disrupt fungal cell membranes.

The synthesis of1H-Pyrazole, 4-bromo-1-methyl-3-nitro-involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The bromination and nitration steps require careful control of reaction conditions to ensure high yields and selectivity. Advanced techniques such as flow chemistry have been employed to enhance scalability and reproducibility. These methods are particularly valuable when producing complex molecules on an industrial scale.

The pharmaceutical industry continues to invest heavily in developing new methodologies for constructing heterocyclic compounds like pyrazoles. This interest is driven by the need for innovative drug candidates with improved efficacy and safety profiles. Researchers are exploring novel catalytic systems and green chemistry approaches to streamline synthetic routes while minimizing environmental impact.

The use of computational tools has also revolutionized drug discovery by enabling virtual screening and molecular modeling studies. These techniques allow researchers to predict the binding affinity of potential drug candidates to biological targets before conducting expensive wet-lab experiments. By integrating computational chemistry with experimental pharmacology,1H-Pyrazole, 4-bromo-1-methyl-3-nitro--derived compounds have been rapidly optimized for therapeutic use.

In conclusion,1H-Pyrazole, 4-bromo-1-methyl-3-nitro-(CAS No. 89607-12-5) represents a significant advancement in medicinal chemistry due to its versatile reactivity and broad range of applications. Its role as a key intermediate in synthesizing bioactive molecules underscores its importance in modern drug development efforts. As research continues to uncover new therapeutic possibilities for pyrazole derivatives,this compound is poised to remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:89607-12-5)4-bromo-1-methyl-3-nitro-pyrazole
A1093499
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):198.0/603.0/3014.0
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